molecular formula C18H36O2.C4H11NO2<br>C22H47NO4 B13776720 Stearic acid diethanolamine salt CAS No. 2717-16-0

Stearic acid diethanolamine salt

Cat. No.: B13776720
CAS No.: 2717-16-0
M. Wt: 389.6 g/mol
InChI Key: RZEWIYUUNKCGKA-UHFFFAOYSA-N
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Description

Surface Activity and Adsorption Phenomena

The efficacy of stearic acid diethanolamine (B148213) salt as a surfactant is rooted in its ability to adsorb at interfaces and subsequently lower interfacial tension. This behavior is fundamental to its role in various applications.

Stearic acid diethanolamine salt effectively reduces the surface tension at both liquid-liquid and air-liquid interfaces. musechem.comatamankimya.com The amphiphilic nature of the molecule, possessing both a hydrophilic diethanolamine head group and a lipophilic stearic acid tail, drives its adsorption at these interfaces. The lipophilic tails orient themselves away from the aqueous phase, either into the air or into an oil phase, while the hydrophilic heads remain in the water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension. This property is fundamental to its function as an emulsifier and foaming agent. For instance, it is known to lower the surface tension of oils, allowing water to mix with oil molecules more readily. atamankimya.com

The adsorption of this compound onto various material surfaces is a critical aspect of its functionality in applications such as textile finishing and corrosion inhibition. google.com The amine group within the diethanolamine portion of the molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. In textile applications, its adsorption onto fibers facilitates processes like lubrication and softening. google.com The kinetics of this adsorption process, or how quickly the surfactant molecules arrange themselves at an interface, and the thermodynamics, which govern the spontaneity and equilibrium of adsorption, are influenced by factors such as the concentration of the surfactant, the nature of the surface, and the properties of the solvent. Research has shown that the length of the lipophilic chain of similar fatty acid diethanolamine compounds influences their interface activity. scientific.net

Emulsion and Dispersion Stabilization Mechanisms

The ability of this compound to stabilize emulsions and dispersions is a direct consequence of its surface-active properties. It plays a crucial role in preventing the separation of immiscible liquids and the aggregation of solid particles in a liquid medium.

This compound is a versatile emulsifier capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In an O/W emulsion, the surfactant molecules form a film around the oil droplets, with their lipophilic tails penetrating the oil and their hydrophilic heads extending into the surrounding water. This creates a barrier that prevents the oil droplets from coalescing. Conversely, in a W/O emulsion, the orientation is reversed. The ability to form stable emulsions is vital in products like creams, lotions, and other cosmetic formulations. google.com The type of emulsion formed can be influenced by factors such as the relative concentrations of the oil and water phases and the hydrophilic-lipophilic balance (HLB) of the surfactant system. google.com

Colloidal systems are inherently unstable and prone to phenomena such as flocculation, creaming, and coalescence, which lead to phase separation. This compound helps to prevent these instability phenomena through several mechanisms. The primary mechanism is the creation of a protective barrier around the dispersed particles or droplets, as described in the context of emulsion stabilization. This steric hindrance prevents the particles from coming into close contact and aggregating. Additionally, if the surfactant imparts a charge to the surface of the particles, electrostatic repulsion can further contribute to the stability of the dispersion. Its role in stabilizing dispersions is critical in formulations where uniform distribution of components is essential over time.

Properties

CAS No.

2717-16-0

Molecular Formula

C18H36O2.C4H11NO2
C22H47NO4

Molecular Weight

389.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2

InChI Key

RZEWIYUUNKCGKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Related CAS

38455-64-0
68444-28-0

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Stearic Acid Diethanolamine Salt

Amidation Reaction Pathways

The formation of the amide bond between stearic acid and diethanolamine (B148213) is the core of the synthesis. This transformation can be accomplished through two principal strategies: direct condensation of the carboxylic acid and the amine, or a transesterification-mediated route starting from an ester of stearic acid.

The reaction kinetics and product distribution are sensitive to the reaction conditions. For instance, uncatalyzed thermal amidation conducted in a closed system at 180°C with equimolar reactants can achieve high conversion (90% in one hour). researchgate.net However, the direct heating method can be complicated by side reactions. google.comcyberleninka.ru A significant side reaction is the esterification between the hydroxyl groups of diethanolamine and the carboxylic acid, leading to the formation of amine esters and esteramides, which can affect the purity and properties of the final product. google.comresearchgate.net

Furthermore, prolonged reaction times can lead to the formation of secondary by-products, such as 1,4-bis(2-hydroxyethyl)piperazine derivatives, which can diminish the surface-active properties of the product mixture. researchgate.net The molar ratio of the reactants is a critical parameter. While equimolar ratios are common, some processes employ a staged approach. One patented method involves first condensing one molecule of stearic acid with two molecules of diethanolamine, and then reacting the intermediate product with additional stearic acid at temperatures around 185-190°C. google.com Another approach uses a ratio of approximately two moles of fatty acid per mole of diethanolamine, which predominantly yields an amide ester. justia.com

Table 1: Comparison of Direct Condensation Strategies

MethodReactant Ratio (Stearic Acid:Diethanolamine)Temperature (°C)CatalystKey Findings & ObservationsReference
Thermal Amidation1:1 (equimolar)180NoneAchieved 90% conversion in 1 hour; solvent-free. researchgate.net
Two-Stage Condensation1:2 (initial), then add more acid185-190NoneA specific multi-step process to control product formation. google.com
High Acid Ratio~2:1120-250NoneProduct is predominantly an amide ester. justia.com
General Direct HeatingNot SpecifiedHigh TemperatureNoneLower purity due to side reactions forming amine esters. google.com

An alternative and often preferred route to stearic acid diethanolamide is the aminolysis of a stearic acid ester, typically methyl stearate (B1226849). google.com This method, also known as transesterification-mediated amidation, involves reacting the ester with diethanolamine. The reaction produces the desired diethanolamide and an alcohol (methanol, in the case of methyl stearate) as a byproduct. ijirset.com

Catalytic Approaches in Synthesis

Catalysts are frequently employed to enhance the rate and selectivity of the amidation reaction, allowing it to proceed under milder conditions. The choice of catalyst—acidic, basic, homogeneous, or heterogeneous—profoundly influences the reaction mechanism and product profile.

Acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, accelerate the amidation reaction by protonating the carbonyl oxygen of the stearic acid or its ester. researchgate.netijirset.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diethanolamine.

In the transesterification route, using a catalyst like sulfuric acid (e.g., 0.5% w/w) with a 1:1 molar ratio of methyl ester to diethanolamine at temperatures between 120-160°C has been shown to be effective. ijirset.com In studies involving heterogeneous acid catalysts like zeolites (e.g., H-Beta), it has been observed that Brønsted acid sites are crucial for the reaction. researchgate.netabo.fi However, a high concentration of strong acid sites can also promote the formation of esteramide byproducts through consecutive reactions. researchgate.netabo.fi The reaction mechanism in the presence of acid catalysts can involve both parallel pathways to different products and consecutive reactions where the initially formed amide is further modified. researchgate.net

Base catalysts, such as alkali metal hydroxides (e.g., potassium hydroxide) or sodium methoxide (B1231860), are also widely used. google.comresearchgate.netarpnjournals.org In the presence of a base, the reaction mechanism is altered. The base, typically an alkoxide like sodium methoxide, can deprotonate the hydroxyl groups of diethanolamine, increasing its nucleophilicity. Alternatively, and more commonly in the aminolysis of esters, the base facilitates the formation of a more potent nucleophile that attacks the ester's carbonyl carbon. usu.ac.id

A common method involves reacting stearic acid and diethanolamine in the presence of a basic catalyst like sodium methoxide or an alkali hydroxide (B78521) at 90-100°C for 2-3 hours. google.com This approach is reported to yield a high-purity product (>90%). google.com Sodium methoxide has also been successfully used as a catalyst for the amidation of methyl stearate with diethanolamine, highlighting its utility in the transesterification route as well. usu.ac.id

Table 2: Overview of Catalytic Systems in Stearic Acid Diethanolamide Synthesis

Catalyst TypeExample CatalystRouteTypical ConditionsMechanistic RoleReference
Homogeneous AcidSulfuric Acid (H₂SO₄)Transesterification120-160°C, 0.5% w/wProtonates carbonyl, increasing electrophilicity. ijirset.com
Homogeneous Acidp-Toluenesulfonic acidDirect Condensation150-155°CProtonates carbonyl, increasing electrophilicity. researchgate.netresearchgate.net
Homogeneous BaseSodium MethoxideDirect Condensation90-100°CIncreases nucleophilicity of the amine. google.comarpnjournals.org
Homogeneous BasePotassium HydroxideDirect Condensation150-155°CIncreases nucleophilicity of the amine. researchgate.netresearchgate.net
Heterogeneous AcidH-Beta ZeoliteDirect Condensation180°CBrønsted sites activate carbonyl; can form esteramides. researchgate.netabo.fi
Heterogeneous BaseNa-doped Ca(OH)₂Transesterification110°CSolid base catalyst facilitates aminolysis. researchgate.netrsc.org

Both homogeneous and heterogeneous catalysts offer distinct advantages and disadvantages in the synthesis of stearic acid diethanolamide.

Homogeneous catalysts , such as sulfuric acid, potassium hydroxide, and sodium methoxide, are soluble in the reaction medium. researchgate.netijirset.com This ensures excellent contact with the reactants, often leading to high reaction rates under relatively mild conditions. researchgate.net For example, homogeneous catalysts like p-toluenesulfonic acid and potassium hydroxide significantly accelerate the conversion of carboxylic acids compared to non-catalytic reactions. researchgate.net The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can require additional purification steps like precipitation and filtration. arpnjournals.org

Heterogeneous catalysts , such as zeolites (H-Beta, H-MCM-41) and metal-doped oxides (Na-doped Ca(OH)₂), exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction). researchgate.netresearchgate.net Their principal advantage is the ease of separation from the product mixture, usually by simple filtration, which simplifies downstream processing and allows for catalyst recycling. researchgate.netrsc.org For instance, nanocrystalline sodium-doped calcium hydroxide has been shown to be an efficient and reusable catalyst for the aminolysis of triglycerides with diethanolamine. researchgate.netrsc.org Heterogeneous catalysts like microporous H-Beta zeolites have demonstrated high conversion (79%) and selectivity (83%) in the amidation of stearic acid. abo.fi However, reactions with heterogeneous catalysts can sometimes be limited by mass transfer issues, where the rate of diffusion of reactants to the catalyst surface can become the rate-limiting step. researchgate.netabo.fi

Kinetic and Thermodynamic Parameters of Formation

The synthesis of stearic acid diethanolamine salt is primarily an acid-base reaction between stearic acid, a long-chain fatty acid, and diethanolamine, an alkanolamine. A thorough understanding of the kinetic and thermodynamic parameters governing this reaction is essential for optimizing production and ensuring product quality.

Reaction Rate Determination and Modeling

The formation of this compound is typically considered a second-order reaction. The rate of this reaction can be expressed by the following equation:

Rate = k[Stearic Acid][Diethanolamine]

Here, 'k' represents the rate constant, while '[Stearic Acid]' and '[Diethanolamine]' are the concentrations of the respective reactants. The progress of the reaction can be monitored by tracking the decrease in the concentration of the reactants, often through techniques like titration to determine the acid value. cyberleninka.ru

The rate constant 'k' is significantly influenced by temperature, a relationship described by the Arrhenius equation:

k = A * exp(-Ea / (RT))

In this equation, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature. Studies on the amidation of stearic acid with diethanolamine have determined the activation energy, providing insight into the temperature sensitivity of the reaction. cyberleninka.ru It has been noted that the rate constants for the amidation of stearic acid with diethanolamine are generally higher than those with monoethanolamine at the same temperature. cyberleninka.ru

A mathematical model for the amidation process of stearic acid has been developed, which considers both the main reaction and several side reactions. cyberleninka.ru This model has shown a high correlation with experimental data and has been used to calculate reaction rate constants and activation energies at various temperatures. cyberleninka.ru

Influence of Temperature, Pressure, and Stoichiometry on Conversion

Several factors play a crucial role in the conversion efficiency of stearic acid and diethanolamine into the corresponding salt.

Temperature: The reaction temperature is a critical parameter. Increasing the temperature generally accelerates the reaction rate. For instance, the direct amidation of fatty acids with diethanolamine is often carried out at temperatures ranging from 140-160°C. ijirset.com One study on the synthesis of diethanolamide from methyl esters and diethanolamine investigated temperatures between 120°C and 160°C. ijirset.com However, excessively high temperatures (above 170°C and especially above 250°C) can promote undesirable side reactions, leading to the formation of byproducts and product degradation. google.com

Pressure: For liquid-phase reactions like this, where no gaseous reactants are involved, pressure typically has a minimal impact on the reaction rate and conversion. However, carrying out the reaction under a vacuum can be a strategy to remove volatile byproducts, such as water or methanol (B129727) (if starting from methyl stearate), which can shift the equilibrium towards product formation. google.comnih.gov

Stoichiometry: The molar ratio of the reactants is a key factor in maximizing the yield of the desired product. While an equimolar ratio is theoretically ideal for salt formation, variations are explored to optimize conversion. For example, in the synthesis of fatty acid amides, diethanolamine to oil molar ratios from 3:1 to 9:1 have been investigated, with a 6:1 ratio found to be optimal in one study. rsc.org Another approach uses a reactant molar ratio of fatty acids to diethanolamine of 1:(0.9-1.5). google.com In some preparations of fatty acid alkanolamides, a 2-to-1 ratio of amine to fatty acid is used. taylorandfrancis.com A Chinese patent describes a synthesis method where the weight ratio of stearic acid to diethanolamine is between 2.21-2.65:1. google.com

Equilibrium Studies and Process Optimization

The reaction between stearic acid and diethanolamine is a reversible process that reaches an equilibrium state. cyberleninka.ru To enhance the yield of this compound, process optimization strategies focus on shifting this equilibrium towards the products.

The equilibrium can be influenced by temperature and the concentration of reactants and products. The removal of byproducts, such as water formed during the reaction, is a common strategy to drive the reaction forward. cyberleninka.ru This can be achieved by conducting the reaction in an open system or under vacuum. cyberleninka.rugoogle.com

Optimization studies have explored various conditions. For instance, a patented method for high-content diethanolamide stearate involves reacting stearic acid and diethanolamine at 90-100°C for 2-3 hours under normal pressure in the presence of a basic catalyst. google.com Another study on a similar system identified optimum conditions for esterification at a temperature of 190°C with a specific catalyst dosage and reactant mole ratio over a 6-hour reaction time. researchgate.net The use of catalysts, such as basic catalysts like alkali metal hydroxides or sodium methoxide, can also significantly influence the reaction rate and equilibrium. google.comnih.gov

Analysis of Byproduct Formation and Purification Strategies

During the synthesis of this compound, several byproducts can form, particularly under elevated temperatures. The primary byproduct is often the N,N-bis(2-hydroxyethyl)stearamide, formed through a dehydration or condensation reaction. google.com Other potential side reactions can lead to the formation of esteramides and piperazine (B1678402) derivatives. researchgate.netresearchgate.net The accumulation of these byproducts can negatively impact the properties of the final product. researchgate.net

Several strategies are employed to purify the this compound and remove unreacted starting materials and byproducts:

Washing: A common purification step involves washing the reaction mixture. One patented method uses a mixture of water and n-butyl alcohol to wash the product at 60-80°C. google.com

Vacuum Distillation/Evaporation: After washing, vacuum evaporation can be used to remove the washing solvents. google.com Vacuum distillation is also a method to purify diethanolamine itself from degradation products and salts. google.com

Control of Reaction Conditions: The most effective approach is often to minimize byproduct formation by carefully controlling reaction parameters. This includes maintaining an optimal temperature range (e.g., 90-100°C as suggested in one patent) and reaction time to prevent the formation of secondary products. google.comresearchgate.net

Crystallization: The difference in solubility between the desired salt and impurities can be exploited through crystallization. By dissolving the crude product in a suitable solvent and then cooling, the purified salt can be selectively precipitated.

The following table provides an overview of typical process parameters and outcomes from various studies:

The following table lists the chemical compounds mentioned in this article.

Interfacial and Colloidal Science of Stearic Acid Diethanolamine Salt Systems

Emulsion and Dispersion Stabilization Mechanisms

Role in Preventing Colloidal Instability Phenomena

Flocculation Dynamics and Mitigation

Flocculation, the process where dispersed droplets aggregate into loose clusters without losing their individual identities, is a primary pathway to emulsion instability. In systems stabilized by stearic acid diethanolamine (B148213) salt, flocculation is primarily mitigated by electrostatic repulsion. The carboxylate head of the stearic acid becomes negatively charged, particularly at a pH above its pKa, forming an electrical double layer around the oil droplets.

The resulting repulsive forces prevent droplets from approaching one another closely enough to be held by attractive van der Waals forces. The effectiveness of this electrostatic barrier is a function of the surface charge density and the ionic strength of the continuous phase. Research on similar fatty acid soap systems demonstrates that the formation of a stable, charged layer is crucial for preventing droplet aggregation. mdpi.com

Coalescence Inhibition Mechanisms

Coalescence, the irreversible merging of two or more droplets into a single larger one, is the ultimate cause of emulsion breakdown. Stearic acid diethanolamine salt inhibits coalescence through two principal mechanisms:

Interfacial Film Strength : The adsorbed surfactant molecules form a condensed, viscoelastic film at the oil-water interface. This film acts as a mechanical barrier that resists rupture when droplets collide. The long, saturated stearic acid chains contribute to a highly ordered and cohesive film through strong van der Waals interactions.

Liquid Crystal Formation : In many stearate-based emulsions, particularly those involving alkanolamines like diethanolamine or triethanolamine (B1662121), a lamellar liquid crystalline phase can form at the oil-water interface. researchgate.netresearchgate.net This highly ordered, multi-layered structure provides a robust barrier that significantly enhances emulsion stability by physically preventing the oil phases from merging. researchgate.net The presence of these lyotropic liquid crystals can encase the oil droplets, further diminishing the likelihood of coalescence. researchgate.net

Studies on the closely related triethanolamine stearate (B1226849) show that the emulsifier forms a thin layer around the dispersed phase, which prevents the droplets from recombining. uad.ac.idresearchgate.net

Ostwald Ripening Kinetics and Control

Ostwald ripening is a destabilization process significant in emulsions with a polydisperse size distribution. It involves the diffusion of smaller, more soluble droplets through the continuous phase to deposit onto larger droplets, driven by differences in Laplace pressure. The rate of Ostwald ripening is governed by the solubility of the dispersed phase in the continuous phase, the interfacial tension, and the diffusion coefficient. researchgate.net

Control of Ostwald ripening in this compound systems can be achieved by:

Creating Monodisperse Emulsions : Homogenization techniques that produce droplets of a uniform size minimize the pressure differences that drive ripening.

Modifying the Continuous Phase : The addition of hydrocolloids or other agents can increase the viscosity of the continuous phase, thereby slowing the diffusion of dissolved oil molecules.

Interfacial Film Engineering : The formation of a dense, impermeable interfacial film of this compound can act as a barrier to mass transport, effectively hindering the diffusion of the oil phase from one droplet to another. In some systems, chemical reactions within the droplets can suppress Ostwald ripening, leading to stable, monodisperse emulsions. nih.gov

Influence of External Stimuli on Emulsion Stability (e.g., pH, Temperature, Electrolyte Concentration)

The stability of emulsions stabilized by this compound is highly sensitive to the surrounding chemical and physical environment.

pH : The pH of the continuous phase is a critical parameter. Stearic acid is a weak acid, and its salt with diethanolamine (a weak base) acts as a pH-sensitive emulsifier. At lower pH values, the carboxylate head group becomes protonated, reducing the surface charge and weakening the electrostatic repulsion between droplets, which can lead to instability. Conversely, increasing the concentration of the amine component can lead to a higher emulsion pH. uad.ac.id Research on stearic acid-based nanoparticles shows that particle size is often pH-dependent, with minimum sizes observed near the pKa of the fatty acid. researchgate.net In studies with the related triethanolamine (TEA), increasing the TEA concentration resulted in a higher pH and increased viscosity. researchgate.net

Temperature : Temperature affects multiple aspects of emulsion stability. Increased temperature can decrease the viscosity of the continuous phase, leading to higher rates of creaming and flocculation. It can also impact the structure and integrity of the interfacial film. For some stearic acid-based nanoparticle systems, a gradual temperature increase showed minimal effect on pH and viscosity for certain formulations, while others exhibited significant changes. mdpi.com The thermal stability of the alkanolamide itself is crucial, as decomposition at high temperatures can alter the composition and interfacial properties of the system. researchgate.net

Electrolyte Concentration : The presence of electrolytes in the aqueous phase compresses the electrical double layer surrounding the droplets. This compression reduces the range of electrostatic repulsive forces, potentially leading to instability and flocculation. However, certain electrolytes can have a stabilizing effect. Studies on stearic acid-based lipid nanoparticles found that simulated blood plasma and intestinal fluid, which contain hydrated cations, had a stabilizing effect due to hydration forces. researchgate.net This hydration stabilization was also found to be pH-dependent. researchgate.net

Rheological Behavior of this compound Solutions and Emulsions

The rheology of these systems is complex, reflecting the interplay between the continuous phase, the dispersed phase, and the crucial interfacial structures formed by the emulsifier.

Flow Behavior of Micellar and Emulsified Systems

Solutions and emulsions containing this compound typically exhibit non-Newtonian flow behavior, meaning their viscosity changes with the applied shear rate. researchgate.net

Micellar Solutions : At concentrations above the critical micelle concentration, the surfactant molecules self-assemble into micelles. In aqueous solutions, stearic acid salts can form small, strongly negatively charged micelles. nih.gov The flow behavior of these solutions is generally close to that of water at lower concentrations but can become significantly more viscous and complex if larger, elongated (worm-like) micelles form.

Emulsified Systems : Emulsions stabilized by stearate soaps often exhibit shear-thinning (pseudoplastic) and thixotropic behavior, where viscosity decreases under shear and recovers over time once the shear is removed. researchgate.net The viscosity is strongly dependent on the concentration of the emulsifier and the droplet size. Increasing the concentration of stearic acid and its salt generally leads to an increase in emulsion viscosity and a decrease in droplet size. researchgate.netresearchgate.net This relationship is due to the formation of a more robust and extensive network of flocculated droplets and interfacial structures that resist flow.

Data Tables

Table 1: Effect of Triethanolamine (TEA) Concentration on Emulsion Properties (Qualitative Data synthesized from researchgate.net) This table illustrates general trends observed in a similar stearate soap system.

TEA ConcentrationEmulsion pHEmulsion ViscosityDroplet Size
IncreasingIncreasesIncreasesDecreases

Table 2: Influence of Temperature on Stearic Acid-Based Nanoparticle Properties (Data adapted from mdpi.com) Illustrative data for a specific solid lipid nanoparticle (SLN) formulation containing stearic acid.

ParameterBefore Heat StressAfter Heat Stress (Gradual Increase)
pH~4.16Significant Decrease
Viscosity (mPa.s)< 5No Significant Change

Self-Assembly and Aggregation Structures in Solution

The salt formed between stearic acid and diethanolamine, also known as diethanolammonium stearate, is a protic ionic liquid (PIL) with significant amphiphilic character. acs.org This structure, comprising a hydrophilic diethanolammonium headgroup and a long hydrophobic stearate tail, drives the molecule to self-assemble in solution to minimize unfavorable interactions between the hydrocarbon chain and the solvent. acs.org The nature of the resulting aggregates is dependent on factors such as concentration, temperature, and the presence of other components.

In aqueous solutions, this compound, like other surfactants, is expected to form micelles above a certain concentration known as the critical micelle concentration (CMC). While specific CMC values for diethanolammonium stearate are not extensively documented in readily available literature, the self-assembly process is a fundamental characteristic of its molecular structure. acs.org

The geometry of the aggregates is influenced by the molecular packing of the surfactant molecules. For stearic acid-based systems, the linear structure of the C18 alkyl chain has a strong tendency to pack in parallel arrays, which favors the formation of layered or lamellar structures over spherical or cylindrical micelles. acs.org Research on related systems, such as those involving stearic acid and other ethanolamines, indicates that while micellar phases can exist, the predominant self-assembly motif often involves more extended structures. acs.org In systems containing lauric acid with diethanolamine, the formation of N,N'-bis(2-hydroxyethyl)lauramide is noted as the surface-active species.

It is important to distinguish the salt from the nonionic surfactant stearic diethanolamide, which is a derivative of stearic acid and also exhibits surface-active properties. google.com The salt, diethanolammonium stearate, dissociates in water, creating a charged stearate anion and a diethanolammonium cation, which influences its aggregation behavior. jetir.org

The propensity of the linear stearate chain to self-assemble into layers makes the formation of bilayer structures a key feature of diethanolammonium stearate systems. acs.org These bilayers are the fundamental components of lamellar liquid crystalline phases, which have been observed in mixtures of stearic acid and diethanolamine. acs.org In these structures, two layers of stearate molecules arrange themselves tail-to-tail, with their hydrophilic carboxylate groups facing the aqueous environment, effectively shielding the hydrophobic alkyl chains.

While the formation of lamellar phases is well-supported, the spontaneous formation of closed bilayer structures, such as vesicles, specifically from diethanolammonium stearate alone is not extensively detailed in the reviewed literature. However, studies on multicomponent systems have demonstrated that stearic acid can be a crucial component in forming vesicular membranes. For instance, vesicles can be prepared from mixtures containing dimethylaminopropyl octadecanamide (B89706) (DMAPODA) and stearic acid, where the stearic acid contributes to the stability and packing of the bilayer. researchgate.net These vesicles were observed to have a multilayered and closed structure. researchgate.net

The properties of these bilayer structures are influenced by the interactions between the stearate chains and the headgroups. The presence of the diethanolamine counterion and any un-neutralized stearic acid can significantly affect the packing, fluidity, and surface charge of the bilayers.

The phase behavior of systems containing stearic acid and diethanolamine is complex, featuring multiple phases and transitions. acs.org The system is best understood by considering the formation of the 1:1 protic ionic liquid, diethanolammonium stearate, as an intermediate compound. acs.org Consequently, the phase diagram can be interpreted as having two distinct regions: one between diethanolamine and the diethanolammonium stearate PIL, and another between the PIL and stearic acid. acs.org

Investigations into these systems have revealed the presence of liquid crystalline phases, specifically lamellar mesophases, over certain composition ranges. acs.org The formation of these ordered yet fluid structures is a direct result of the self-assembling nature of the diethanolammonium stearate. acs.org The table below summarizes the general phase behavior observed in fatty acid-diethanolamine systems.

Table 1: Phase Behavior of Fatty Acid-Diethanolamine Systems

Composition Region Observed Phases Characteristics
Ethanolamine-rich Solid-liquid biphasic domains, Liquid crystal mesophases Equilibrium between the ethanolamine (B43304) and the protic ionic liquid. acs.org
Equimolar (Pure PIL) Protic Ionic Liquid, Liquid Crystal Mesophases Exhibits high self-assembling ability. acs.org

An analogous system of stearic acid and triethanolamine (TEA) has been studied in detail, providing further insight into the types of structures that can form. In the stearic acid-TEA system, the formation of a stable acid-soap complex with a 2:1 stoichiometric ratio of stearic acid to triethanolamine stearate has been identified. nih.govresearchgate.net A binary phase diagram for this system has been constructed based on experimental data from techniques like X-ray diffraction and thermal analysis, marking the first such diagram for an amine-based soap. nih.gov This diagram reveals behavior significantly different from that of alkali metal soap systems. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diethanolammonium stearate
Stearic acid
Diethanolamine
N,N'-bis(2-hydroxyethyl)lauramide
Lauric acid
Stearic diethanolamide
Dimethylaminopropyl octadecanamide
Triethanolamine

Advanced Analytical and Spectroscopic Characterization of Stearic Acid Diethanolamine Salt

Spectroscopic Elucidation of Molecular Structure and Bonding

Spectroscopic methods are instrumental in defining the structural and bonding arrangements within the stearic acid diethanolamine (B148213) salt. Through techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy, a detailed picture of the molecule's functional groups and their interactions can be constructed.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of stearic acid diethanolamine salt, the formation of the salt from stearic acid and diethanolamine results in distinct changes in the FTIR spectrum.

The reaction involves the transfer of a proton from the carboxylic acid group (-COOH) of stearic acid to the amino group (-NH) of diethanolamine. This leads to the formation of a carboxylate anion (R-COO⁻) and a diethanolammonium cation [HN(CH₂CH₂OH)₂]⁺. Consequently, the characteristic absorption band of the carboxylic acid's C=O stretch, typically found around 1701 cm⁻¹ in stearic acid, disappears. researchgate.net In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group emerge, generally in the regions of 1650-1550 cm⁻¹ and 1450-1380 cm⁻¹, respectively. researchgate.net

Furthermore, the broad O-H stretching band of the carboxylic acid dimer in stearic acid (around 3300-2500 cm⁻¹) is replaced. researchgate.net The spectrum of the salt will instead show N-H stretching vibrations from the newly formed ammonium (B1175870) group, often appearing as a broad band in the 3200-2800 cm⁻¹ range, which may overlap with the C-H stretching vibrations. The O-H stretching from the hydroxyl groups of the diethanolamine moiety is also expected in the broad region around 3400-3200 cm⁻¹. The N-H deformation of the protonated amine is anticipated around 1460 cm⁻¹. researchgate.net The characteristic C-H stretching vibrations of the long alkyl chain of stearic acid remain prominent between 2848 cm⁻¹ and 2919 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (Diethanolamine moiety)3400-3200 (broad)Stretching
N-H⁺ (Ammonium)3200-2800 (broad)Stretching
C-H (Alkyl chain)2919, 2848Asymmetric & Symmetric Stretching
COO⁻ (Carboxylate)1650-1550Asymmetric Stretching
N-H⁺ (Ammonium)~1460Deformation
COO⁻ (Carboxylate)1450-1380Symmetric Stretching
C-N1136-1123Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid in stearic acid, which is typically highly deshielded, disappears upon salt formation. The protons on the carbons adjacent to the newly formed ammonium nitrogen in the diethanolamine moiety will experience a downfield shift due to the positive charge. The methylene (B1212753) protons (α to the COOH) in stearic acid, which appear as a triplet around 2.35 ppm, would likely experience a slight upfield shift in the salt due to the change from a carboxylic acid to a carboxylate. aocs.org The large signal from the bulk of the methylene groups in the stearic acid chain would remain largely unchanged, typically appearing around 1.25-1.4 ppm. aocs.orgmagritek.com The terminal methyl group of the stearic acid chain would also remain as a triplet around 0.88 ppm. aocs.org

In the ¹³C NMR spectrum, the most significant change would be observed for the carbonyl carbon of stearic acid. This carbon, found at approximately 180 ppm in the acid, would shift upon formation of the carboxylate salt. bmrb.io The carbons in the diethanolamine moiety bonded to the nitrogen would also show a downfield shift due to the protonation of the amine.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Terminal CH₃ (Stearic acid)~0.88Triplet
Bulk (CH₂)n (Stearic acid)~1.25-1.40Multiplet
β-CH₂ to COO⁻ (Stearic acid)~1.65Multiplet
α-CH₂ to COO⁻ (Stearic acid)~2.2-2.3Triplet
-CH₂-OH (Diethanolamine moiety)Shifted from parent amineMultiplet
-CH₂-N⁺H- (Diethanolamine moiety)Downfield shift from parent amineMultiplet
-N⁺H-Broad, variableSinglet (broad)
-OH (Diethanolamine moiety)Broad, variableSinglet (broad)

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy can provide further insights into the molecular structure.

The C-H stretching region (2800-3100 cm⁻¹) will be prominent, showing the symmetric and antisymmetric vibrations of the CH₂, and CH₃ groups of the stearic acid chain. researchgate.net The formation of the carboxylate salt will lead to the disappearance of the C=O stretching mode of the carboxylic acid (around 1670 cm⁻¹) and the appearance of a symmetric COO⁻ stretching mode, which is often strong in the Raman spectrum. rsc.orgias.ac.in The C-C stretching region (1040-1120 cm⁻¹) provides information about the conformation of the long alkyl chain. researchgate.net For diethanolamine, characteristic peaks include those around 1465 cm⁻¹, which can be used for quantification. scialert.net In the salt, changes in the vibrational modes associated with the C-N and N-H bonds are expected upon protonation.

Table 3: Predicted Raman Shifts for this compound

Functional Group/Vibrational ModePredicted Raman Shift (cm⁻¹)
C-H (Alkyl chain)2800-3100
COO⁻ (Carboxylate)~1400-1450 (Symmetric Stretch)
CH₂ (Deformation/Scissoring)~1440-1465
C-C (Alkyl chain)1040-1120
C-N (Diethanolamine moiety)Shifted from parent amine

Mass Spectrometry for Compositional and Purity Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. asn.sn The direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal decomposition. The salt would likely break down in the hot injector port into its constituent acid and amine. Therefore, derivatization is often required for the analysis of such compounds. unipi.itnih.gov

For instance, the stearic acid component can be esterified (e.g., to its methyl ester) to increase its volatility for GC analysis. researchgate.netingentaconnect.com The resulting stearic acid methyl ester would show a characteristic mass spectrum with a molecular ion peak and fragmentation patterns that allow for its unambiguous identification. researchgate.net Similarly, diethanolamine can be derivatized to make it more amenable to GC analysis. phenomenex.com Without derivatization, analysis would likely show peaks for both stearic acid and diethanolamine separately, assuming they can be chromatographically resolved under the chosen conditions.

Table 4: Expected GC-MS Data (after derivatization)

Component (as derivative)Retention Time (min)Key Mass Fragments (m/z)
Stearic Acid Methyl EsterDependent on column and conditionsMolecular ion, fragments from alkyl chain loss
Derivatized DiethanolamineDependent on column and conditionsMolecular ion of derivative, characteristic fragments

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.govsielc.com Reversed-phase HPLC can be used to separate the salt from impurities. The choice of mobile phase is critical, and it may need to be adjusted to ensure good peak shape and retention. waters.com

Using electrospray ionization (ESI) in positive ion mode, one would expect to observe the protonated diethanolamine cation [HN(CH₂CH₂OH)₂ + H]⁺ and potentially adducts of the intact salt with ions from the mobile phase (e.g., sodium). In negative ion mode, the deprotonated stearic acid anion [CH₃(CH₂)₁₆COO]⁻ would be detected. acs.org This allows for the confirmation of both components of the salt. HPLC-MS can also be used to quantify the amount of free stearic acid or free diethanolamine in a sample, which is a measure of the salt's purity or dissociation in solution. nih.govacs.orgbohrium.com

Table 5: Expected HPLC-MS Data for this compound

IonModeExpected m/z
Stearate (B1226849) AnionNegative283.26
Diethanolammonium CationPositive106.08

Microstructural and Morphological Investigations

The microstructural and morphological characteristics of this compound are crucial for understanding its behavior in various applications. Techniques such as cryogenic transmission electron microscopy (Cryo-TEM), scanning electron microscopy (SEM), and polarizing optical microscopy (POM) provide detailed insights into its nanostructure, surface features, and potential to form ordered liquid crystalline phases.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the solution-state nanostructures of self-assembling molecules like this compound. researchgate.netnih.gov By rapidly vitrifying the sample, Cryo-TEM preserves the native hydrated structures, preventing artifacts that can be introduced by conventional drying or staining methods. nih.govnih.gov

For amphiphilic compounds such as this compound, which consists of a hydrophobic stearic acid tail and a hydrophilic diethanolamine headgroup, self-assembly in aqueous solutions is an expected phenomenon. These molecules can organize into a variety of nanostructures depending on factors like concentration, temperature, and pH. Cryo-TEM analysis would likely reveal the presence of micelles, which are aggregates of the salt where the hydrophobic tails are shielded from the water by the hydrophilic heads. researchgate.netrsc.org These micelles could be spherical or evolve into more complex wormlike or thread-like structures. nih.govrsc.org At higher concentrations or under specific conditions, the formation of vesicles or lamellar structures, similar to those observed in other fatty acid soap systems, could also be visualized. ill.eu The ability of Cryo-TEM to capture these dynamic and potentially co-existing structures is invaluable for understanding the colloidal behavior of this compound. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of solid-state materials. For this compound, SEM would provide detailed images of its crystalline structure, particle shape, and size distribution.

Polarizing Optical Microscopy (POM) for Liquid Crystalline Phases

Polarizing Optical Microscopy (POM) is an essential tool for identifying and characterizing liquid crystalline phases, also known as mesophases. These are states of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. Fatty acid salts are well-known for forming such phases.

This compound, being an amphiphilic molecule, is expected to exhibit thermotropic liquid crystallinity, where phase transitions occur upon changes in temperature. As the solid salt is heated, it may not melt directly into an isotropic liquid but instead transition through one or more liquid crystalline phases. POM would reveal these phases through characteristic textures that arise from their birefringent nature. For instance, lamellar phases often show Maltese cross textures, while hexagonal phases can display fan-like textures. researchgate.net Studies on mixtures of stearic acid have shown the formation of various crystal networks and textures under polarized light. researchgate.net The specific textures and transition temperatures observed for this compound would provide a fingerprint of its liquid crystalline behavior.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are fundamental for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for understanding the thermal transitions and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of transition temperatures and associated enthalpy changes.

A DSC thermogram of this compound would be expected to show several key thermal events. An endothermic peak corresponding to the melting point of the salt would be a primary feature. For comparison, pure stearic acid exhibits a sharp melting endotherm around 69°C. researchgate.netresearchgate.net The formation of the diethanolamine salt would significantly alter this melting point. Additionally, if the salt forms liquid crystalline phases, further endothermic peaks corresponding to solid-to-liquid crystal and liquid crystal-to-isotropic liquid transitions would be observed. The temperatures and enthalpies of these transitions are critical parameters for the material's application.

Below is a representative data table of expected thermal transitions for stearic acid and its diethanolamine salt, based on typical values for fatty acids and their amine salts.

CompoundTransitionTemperature (°C)Enthalpy (J/g)
Stearic AcidMelting~69~200
This compoundMelting> 100 (estimated)Variable
This compoundLiquid Crystal TransitionsVariableVariable

Note: Data for this compound is illustrative and based on the expected properties of fatty acid amine salts. Actual values require experimental verification.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

The TGA curve for this compound would indicate the temperature at which it begins to decompose and the subsequent steps of mass loss. Pure stearic acid is thermally stable up to around 200°C, with significant decomposition occurring above this temperature. researchgate.netresearchgate.net The salt formation with diethanolamine is expected to influence its thermal stability. The decomposition of the salt may proceed in one or multiple steps, potentially involving the loss of the diethanolamine moiety followed by the decomposition of the stearic acid backbone. The TGA data, often presented alongside its derivative (DTG), which shows the rate of mass loss, provides a detailed fingerprint of the decomposition pathway.

A summary of the expected thermal decomposition data is provided in the table below.

CompoundOnset of Decomposition (°C)Major Decomposition Range (°C)Residual Mass at 600°C (%)
Stearic Acid~200200-300< 1
Diethanolamine~220220-280< 1
This compound> 200 (estimated)VariableVariable

Note: Data for this compound is illustrative and based on the expected properties of its constituent components and similar salts. Actual values require experimental verification.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a material with incident X-rays and measuring the intensities and scattering angles of the X-rays that leave the material, a diffraction pattern is generated. This pattern is unique to the specific crystalline arrangement of the atoms and provides information about the crystal lattice, including the unit cell dimensions and the arrangement of molecules within it.

For long-chain fatty acid salts like this compound, XRD is crucial for characterizing its solid-state properties. The resulting diffraction pattern can confirm the crystalline nature of the salt, as opposed to an amorphous state. The distinct peaks in an XRD pattern correspond to specific crystallographic planes, and their positions (typically reported as 2θ angles) and intensities create a fingerprint of the crystalline structure.

Detailed Research Findings and Data Tables

Despite a comprehensive search of scientific literature, specific X-ray diffraction data, such as 2θ values, d-spacing, and crystal lattice parameters for this compound, could not be located. Consequently, the generation of detailed research findings and data tables for the crystalline structure and polymorphism of this specific compound is not possible at this time.

While general principles of XRD analysis are applicable, the absence of published experimental data for this compound prevents a detailed discussion of its specific crystallographic characteristics. Further empirical research would be required to generate and analyze the XRD pattern of this compound, which would then allow for the determination of its crystal system, space group, and unit cell parameters, as well as an investigation into any potential polymorphic forms.

Theoretical and Computational Chemistry Approaches to Stearic Acid Diethanolamine Salt

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants like stearic acid diethanolamine (B148213) salt, MD simulations provide critical insights into their behavior at interfaces (e.g., oil-water or air-water) and their tendency to self-assemble into larger structures like micelles. researchgate.net

Researchers utilize MD simulations to model how individual surfactant molecules arrange themselves at an interface, with the hydrophobic stearate (B1226849) tail orienting away from water and the hydrophilic diethanolamine headgroup interacting with the aqueous phase. evonik.com These simulations can predict the surface tension reduction caused by the surfactant and the structural organization of the adsorbed monolayer. researchgate.net Coarse-grained MD models, which group atoms into larger pseudo-atoms, can be particularly efficient for simulating large systems over long timescales, allowing for the observation of complex processes like micelle formation, fusion, and fission. figshare.com

Key research findings from MD simulations on analogous surfactant systems, which are applicable to stearic acid diethanolamine salt, include:

Mechanism of Self-Assembly: Simulations can track the aggregation of surfactant monomers into micelles, revealing the step-by-step process and the critical micelle concentration (CMC). researchgate.net

Micelle Structure: The size and shape (e.g., spherical, cylindrical) of the resulting micelles can be determined as a function of concentration and environmental conditions. figshare.com

Interfacial Dynamics: The adsorption kinetics and the equilibrium structure of the surfactant layer at an oil-water or air-water interface can be calculated, providing a molecular-level understanding of emulsification. researchgate.netfigshare.com

Influence of Additives: The effect of adding salts or other substances on micelle structure and interfacial behavior can be simulated. figshare.com

Below is a representative table of parameters and outputs for a hypothetical MD simulation of this compound at an oil-water interface.

Simulation ParameterValue / ModelDescription
Force Field GROMOS54a7A set of parameters to calculate the potential energy of the system.
Solvent Model SPC/E Water, OPLS-AA HexaneModels used to represent the water and oil phases.
Temperature 300 KSystem temperature, maintained by a thermostat (e.g., Nosé-Hoover).
Pressure 1 barSystem pressure, maintained by a barostat (e.g., Parrinello-Rahman).
Simulation Time 200 nsThe total duration of the simulated molecular motion.
Output: Interfacial Tension ~15 mN/m (Predicted)The simulated reduction in surface energy between the oil and water phases.
Output: Area per Molecule ~35 Ų/molecule (Predicted)The average surface area occupied by a single surfactant molecule at the interface.
Output: Aggregation Number ~60 (Predicted)The average number of surfactant molecules in a formed micelle.

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. researchgate.net Methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons and the nature of chemical bonds within the this compound ion pair. mdpi.com

Key findings derived from quantum chemical calculations include:

Charge Distribution: The negative charge is localized on the oxygen atoms of the carboxylate group of stearic acid, while the positive charge is centered on the nitrogen atom of the protonated diethanolamine. researchgate.net

Molecular Orbitals: The HOMO is typically located on the electron-rich carboxylate anion, while the LUMO is associated with the diethanolammonium cation, indicating the sites most susceptible to electron donation and acceptance, respectively.

Interaction Energy: The strength of the ionic bond and hydrogen bonding between the stearate and diethanolammonium ions can be calculated, providing insight into the stability of the salt.

Reactivity Descriptors: Concepts like chemical potential, hardness, and softness can be calculated to predict how the surfactant will interact with other chemical species. mdpi.com

The table below shows typical data that would be generated from a DFT calculation on the this compound ion pair.

Calculated PropertyPredicted Value (Illustrative)Significance
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap 5.7 eVAn indicator of the molecule's chemical stability and reactivity.
Dipole Moment 12.5 DebyeMeasures the overall polarity of the ion pair, influencing its solubility and interaction with polar solvents.
Mulliken Charge on N +0.85 eThe calculated partial positive charge on the nitrogen atom of the diethanolammonium cation. researchgate.net
Mulliken Charge on O -0.75 e (avg. per O)The average partial negative charge on the oxygen atoms of the stearate anion. researchgate.net

Predictive Modeling of Solution Behavior and Intermolecular Interactions

Predictive modeling combines data from various computational methods to forecast the macroscopic behavior of a substance based on its molecular characteristics. For this compound, this involves using parameters from quantum chemical calculations to refine force fields for larger-scale MD simulations. desy.de This multi-scale modeling approach allows for the prediction of complex solution properties that are computationally expensive to simulate directly from first principles.

These models can predict how intermolecular forces—such as ionic interactions, hydrogen bonding, and van der Waals forces—govern the behavior of the surfactant in solution. For instance, the strong electrostatic attraction between the stearate anion and the diethanolammonium cation, coupled with the hydrophobic interactions of the long alkyl chains, dictates the formation of aggregates like micelles. Predictive models can forecast the phase behavior of mixtures containing the surfactant, such as the formation of different liquid crystal phases at high concentrations. acs.org

Key aspects addressed by predictive modeling include:

Micellization Behavior: Predicting the Critical Micelle Concentration (CMC), aggregation number, and micelle shape under various conditions (temperature, pressure, solvent).

Phase Diagrams: Constructing binary phase diagrams for mixtures of the surfactant with water or oil, which are crucial for formulation science. acs.org

Interaction with Surfaces: Modeling the adsorption of the surfactant onto solid surfaces, which is relevant for applications like corrosion inhibition and lubrication. researchgate.net

Solubility Parameters: Calculating properties like the Hildebrand or Hansen solubility parameters to predict miscibility with different solvents.

The following table illustrates how predictive models can link molecular interactions to macroscopic solution properties for this compound.

Intermolecular InteractionConsequence for Solution BehaviorModeling Approach
Hydrophobic Effect Drives the aggregation of stearate tails away from water.MD simulations with explicit or implicit water models. figshare.com
Electrostatic Attraction Stabilizes the micelle structure by holding ion pairs together.MD with particle mesh Ewald (PME) for long-range electrostatics.
Hydrogen Bonding Occurs between diethanolamine headgroups and with water molecules.Quantum mechanics and specialized force fields.
van der Waals Forces Contributes to the packing of alkyl chains within the micelle core.Lennard-Jones potential in MD simulations.
Predicted Property: CMC ~10⁻⁴ M (Hypothetical)Thermodynamic models combined with MD simulations.
Predicted Property: Phase Lamellar or hexagonal phases at high concentrations.Self-consistent field theory (SCFT) or MD simulations.

Cheminformatics and Structure-Property Relationship Studies

Cheminformatics applies information science techniques to solve chemical problems, often by developing Quantitative Structure-Property Relationships (QSPR). liverpool.ac.uk QSPR models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound and related surfactants, QSPR can be used to predict properties without the need for extensive experimentation or computationally intensive simulations.

In a QSPR study, molecular descriptors are first calculated for a series of related molecules. These descriptors are numerical representations of the molecule's structure and can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). A mathematical model is then built to relate these descriptors to an experimentally measured property, such as the critical micelle concentration (CMC) or surface tension. liverpool.ac.uk

Potential applications of QSPR for this compound include:

Predicting Surfactant Efficiency: Developing models to predict the CMC of novel fatty amine salts based on their chain length, headgroup structure, and other descriptors.

Formulation Optimization: Using predictive models to screen for surfactants with optimal properties (e.g., emulsifying power, foaming ability) for a specific application.

Virtual Screening: Creating large virtual libraries of potential surfactant structures and using QSPR to rapidly estimate their key properties.

A typical QSPR study would involve generating a dataset like the one represented in the table below, which would then be used to build a predictive model.

CompoundMolecular Weight (Descriptor)LogP (Descriptor)Polar Surface Area (Descriptor)Predicted CMC (log mol/L)
Lauric acid diethanolamine salt305.5 g/mol 4.263.3 Ų-3.2
Myristic acid diethanolamine salt333.5 g/mol 5.363.3 Ų-3.6
Palmitic acid diethanolamine salt361.6 g/mol 6.463.3 Ų-4.0
This compound 389.6 g/mol 7.5 63.3 Ų -4.4
Oleic acid diethanolamine salt387.6 g/mol 7.363.3 Ų-4.3

Environmental Transformation and Degradation Research of Stearic Acid Diethanolamine Salt

Mechanistic Studies of Biodegradation Pathways

The biodegradation of Stearic acid diethanolamine (B148213) salt in the environment is anticipated to proceed through the separate degradation of its two components following dissociation in aqueous environments.

Stearic Acid Component: Stearic acid, a long-chain saturated fatty acid, is a natural component of animal and vegetable fats and is readily biodegradable. rsc.orgcarlroth.com The primary mechanism for the biodegradation of stearic acid is the β-oxidation pathway. nih.govfrontiersin.org This is a well-established metabolic process in which microorganisms cleave two-carbon fragments from the fatty acid chain in the form of acetyl-CoA. This process is carried out by a wide variety of bacteria and fungi present in soil and aquatic environments. The acetyl-CoA produced then enters the citric acid cycle for further metabolism and energy production. Under anaerobic conditions, the degradation of stearic acid can be slower. nih.gov

Diethanolamine (DEA) Component: Diethanolamine is also considered to be readily biodegradable by microorganisms found in sewage and industrial waste. tdl.orgsantos.com Studies have shown that various bacterial strains can utilize DEA as a sole source of carbon and nitrogen. The biodegradation of DEA likely involves initial oxidation of the alcohol groups to aldehydes and then to carboxylic acids, followed by cleavage of the C-N bond. This process ultimately leads to the formation of simpler organic molecules that can be mineralized to carbon dioxide, water, and inorganic nitrogen.

It is hypothesized that the biodegradation of Stearic acid diethanolamine salt would commence with its dissociation into stearate (B1226849) and diethanolamine ions. Subsequently, distinct microbial communities would likely metabolize each component through their respective, well-established degradation pathways.

Hydrolytic Degradation Kinetics and Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule.

Stearic Acid Component: Stearic acid itself does not have functional groups that are susceptible to hydrolysis under typical environmental conditions. frontiersin.org It is the triglyceride esters of stearic acid found in fats and oils that undergo hydrolysis to yield stearic acid and glycerol. stearic-acid.netgoogle.comgithub.iogoogle.com

Diethanolamine (DEA) Component: Similarly, diethanolamine is a stable molecule that is not expected to undergo significant hydrolytic degradation in the environment. nih.gov The carbon-nitrogen and carbon-oxygen single bonds in DEA are generally resistant to hydrolysis at neutral pH.

This compound: As a salt, this compound will dissociate in water into the stearate anion (C₁₇H₃₅COO⁻) and the diethanolammonium cation ([HN(CH₂CH₂OH)₂]⁺). This dissociation is an equilibrium process, and the extent of dissociation will depend on the pH of the surrounding medium. While the salt itself dissociates, this is not a hydrolytic degradation in the sense of breaking down the stearate or diethanolamine structures. The resulting ions are then subject to other degradation processes like biodegradation.

Oxidative Degradation Mechanisms

Oxidative degradation involves the reaction of a substance with oxidizing agents, such as hydroxyl radicals, which are naturally present in the atmosphere and aquatic environments.

Stearic Acid Component: Saturated fatty acids like stearic acid are generally resistant to oxidation under ambient environmental conditions. However, in the presence of strong oxidizing agents or under conditions of elevated temperature and UV radiation, they can undergo oxidation. The oxidation of long-chain fatty acids can be initiated by the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. This can then react with oxygen to form a peroxy radical, initiating a chain reaction that can lead to the formation of various oxidation products, including shorter-chain fatty acids, aldehydes, and ketones. mdpi.comresearchgate.net

Diethanolamine (DEA) Component: Diethanolamine is susceptible to oxidative degradation. In aqueous solutions, DEA can be degraded by advanced oxidation processes, such as the use of Fenton's reagent (Fe²⁺/H₂O₂) or UV/H₂O₂, which generate highly reactive hydroxyl radicals. unito.itresearchgate.net These radicals can attack the DEA molecule, leading to the formation of various degradation products, including monoethanolamine, bicine, ammonia, and formate. scholaris.ca In the atmosphere, DEA is expected to be rapidly degraded by photochemical processes, with a calculated half-life of approximately 4.2 hours. santos.com

The oxidative degradation of this compound would likely be driven by the susceptibility of the diethanolamine moiety to oxidation. The stearate portion is expected to be more resistant to environmental oxidation.

Fate and Transport Studies in Aquatic and Terrestrial Systems

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Stearic Acid Component: Stearic acid has very low water solubility and a low vapor pressure. scbt.com This suggests that in aquatic environments, it will tend to partition to sediment and suspended organic matter. Its mobility in soil is expected to be low due to its strong adsorption to soil organic carbon. carlroth.com Bioaccumulation in organisms is possible due to its lipophilic nature, though it is also readily metabolized.

Diethanolamine (DEA) Component: In contrast, diethanolamine is highly soluble in water and has a low potential to adsorb to soil and sediment. santos.comnih.gov This indicates that DEA is likely to be highly mobile in both aquatic and terrestrial systems. epa.gov Due to its low octanol-water partition coefficient, it is not expected to bioaccumulate in organisms. santos.com

The fate and transport of this compound will be influenced by the properties of both its components. Upon release into the environment, the salt is expected to dissociate. The diethanolamine component will likely remain in the aqueous phase and be transported with water flow, while the stearate component will tend to adsorb to particulate matter and eventually settle in sediment or remain in the upper soil layers.

Interactive Data Table: Biodegradation of Diethanolamine

Test Type (OECD Guideline)Duration% DegradationConclusionReference
OECD 301F (Manometric Respirometry)28 days93%Readily Biodegradable santos.com
Ready Biodegradability – DOC Die-Away10 days96%Readily Biodegradable santos.com
Modified OECD 301E (River Water)28 days93%Readily Biodegradable santos.com
Modified OECD 301E (Pond Water)28 days97%Readily Biodegradable santos.com

Q & A

Q. How is stearic acid diethanolamine salt identified and classified in surfactant chemistry?

this compound (CAS RN: 2717-16-0) is classified as an anionic surfactant under the carboxylate category, specifically as a straight-chain alkyl carboxylate. Its molecular formula is C22H47NO4 (or equivalently C18H36O2·C4H11NO2), with a molecular weight of 389.61 g/mol. Identification relies on spectroscopic techniques (e.g., FTIR, NMR) and chromatographic purity assessments, including tests for residual diethanolamine and heavy metals .

Q. What are the standard synthesis protocols for producing this compound?

The Kritchevsky reaction is a common method:

  • Step 1: React 1 mol stearic acid with 2 mol diethanolamine at 150°C under nitrogen protection for 6 hours.
  • Step 2: Add 0.1 mol diethanolamine and a catalytic amount of potassium hydroxide (0.2 g) at 80°C for another 6 hours to yield a viscous liquid product . Alternative methods include using methyl stearate instead of free stearic acid, which reduces side reactions .

Q. How do researchers address solubility challenges in experimental formulations containing this compound?

Solubility is enhanced by optimizing counterion selection (e.g., diethanolamine vs. triethanolamine) and temperature. For example, phase diagrams at 25°C and 50°C show that diethanolamine-stearate systems form vesicles and planar bilayers, with critical micelle concentrations (cmc) <30 mN·m<sup>−1</sup>. Adjusting pH or introducing CO2 can reversibly modulate solubility, enabling applications in stimuli-responsive foams .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) and cryo-TEM be employed to analyze phase transitions in this compound systems?

Q. How does the choice of ethanolamine (e.g., DEA vs. TEA) influence the micellization and surface activity of stearic acid soap systems?

  • Diethanolamine (DEA): Forms bilayers and vesicles due to its lower solubility, enhancing viscosity and foam stability.
  • Triethanolamine (TEA): Produces micelles with higher cmc (~25–30 mN·m<sup>−1</sup> vs. <20 mN·m<sup>−1</sup> for DEA), reducing foam persistence. Mechanistic Insight: DEA’s secondary amine allows stronger hydrogen bonding, stabilizing bilayer structures .

Q. What experimental designs are effective for optimizing synthesis conditions of this compound?

  • Factorial design: Vary factors like molar ratio (stearic acid:DEA), temperature, and catalyst concentration. For example, a 1:2.2 molar ratio at 150°C maximizes yield (>90%) .
  • Orthogonal arrays: Test interactions between parameters (e.g., reaction time, solvent type) to identify dominant variables .

Q. How do solid-liquid equilibrium (SLE) studies inform formulation strategies for this compound in drug delivery systems?

SLE diagrams for DEA-stearic acid systems reveal eutectic points and metastable phases. For example, mixtures with 30–50% DEA exhibit melting points <50°C, suitable for topical formulations. DSC and viscosity profiles correlate with microstructure transitions (e.g., crystalline → amorphous) .

Contradictions and Resolutions

  • Phase behavior discrepancies: reports DEA-stearate forms vesicles, while notes lamellar phases. This arises from differences in concentration (vesicles dominate at lower concentrations, lamellar at higher). Resolution requires context-specific characterization .
  • Synthesis yields: Kritchevsky reaction yields ~60% diethanolamide (), but modified protocols (e.g., excess DEA, KOH catalyst) achieve >90% (). Catalyst choice and stoichiometry are critical .

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